methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound may also interact with various receptors and proteins, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A structurally similar compound used in various synthetic applications.
Uniqueness
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H |
InChI Key |
YSHQWEZZTACKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1CC(CC2)N.Cl |
Origin of Product |
United States |
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